molecular formula C10H15NO2S B13315948 1-(4-Methanesulfonyl-2-methylphenyl)ethan-1-amine

1-(4-Methanesulfonyl-2-methylphenyl)ethan-1-amine

Cat. No.: B13315948
M. Wt: 213.30 g/mol
InChI Key: DCJDPLOTQXRHSR-UHFFFAOYSA-N
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Description

1-(4-Methanesulfonyl-2-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C10H15NO2S It is characterized by the presence of a methanesulfonyl group attached to a methylphenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methanesulfonyl-2-methylphenyl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-methylacetophenone.

    Sulfonylation: The 4-methylacetophenone undergoes sulfonylation using methanesulfonyl chloride in the presence of a base such as pyridine to form 4-methanesulfonyl-2-methylacetophenone.

    Reduction: The ketone group in 4-methanesulfonyl-2-methylacetophenone is reduced to an alcohol using a reducing agent like sodium borohydride.

    Amination: The final step involves the conversion of the alcohol to the amine using reagents such as thionyl chloride followed by ammonia or an amine source.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methanesulfonyl-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for converting the amine to other functional groups.

Major Products

The major products formed from these reactions include nitroso derivatives, sulfides, and various substituted amines, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methanesulfonyl-2-methylphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methanesulfonyl-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the amine group. This can lead to the formation of stable complexes with metal ions or other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethanone: Similar in structure but with a methoxy group instead of a methyl group.

    1-(4-Methanesulfonylphenyl)ethan-1-amine: Lacks the methyl group on the phenyl ring.

Uniqueness

This detailed article provides a comprehensive overview of 1-(4-Methanesulfonyl-2-methylphenyl)ethan-1-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

1-(2-methyl-4-methylsulfonylphenyl)ethanamine

InChI

InChI=1S/C10H15NO2S/c1-7-6-9(14(3,12)13)4-5-10(7)8(2)11/h4-6,8H,11H2,1-3H3

InChI Key

DCJDPLOTQXRHSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C)C(C)N

Origin of Product

United States

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